Riociguat-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Riociguat-d3 is a deuterated form of riociguat, a soluble guanylate cyclase stimulator. It is used as a reference standard in various scientific research applications. Riociguat itself is known for its role in treating pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension by targeting the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Riociguat-d3 involves the incorporation of deuterium atoms into the riociguat molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published. it generally involves multiple steps of organic synthesis, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound follows similar principles as its non-deuterated counterpart but requires the use of deuterated starting materials. The process is optimized to ensure high yield and purity, adhering to stringent quality control measures to meet research standards .
Analyse Chemischer Reaktionen
Types of Reactions
Riociguat-d3, like riociguat, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Riociguat-d3 is primarily used as a reference standard in scientific research. Its applications include:
Chemistry: Used in analytical chemistry for the quantification and identification of riociguat in various samples.
Biology: Employed in studies to understand the metabolic pathways and biological effects of riociguat.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the behavior of riociguat in the body.
Industry: Applied in the development and quality control of pharmaceutical formulations containing riociguat
Wirkmechanismus
Riociguat-d3, like riociguat, stimulates soluble guanylate cyclase, an enzyme in the cardiopulmonary system. This enzyme is the receptor for nitric oxide. When nitric oxide binds to soluble guanylate cyclase, it catalyzes the synthesis of cyclic guanosine monophosphate, a signaling molecule that leads to vasodilation. This compound sensitizes soluble guanylate cyclase to endogenous nitric oxide and directly stimulates the enzyme independent of nitric oxide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vericiguat: Another soluble guanylate cyclase stimulator used in the treatment of heart failure.
Cinaciguat: A soluble guanylate cyclase activator used in research for its potential cardiovascular benefits.
Uniqueness
Riociguat-d3 is unique due to its deuterated nature, which provides advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it a valuable tool for detailed pharmacokinetic and pharmacodynamic studies .
Eigenschaften
Molekularformel |
C20H19FN8O2 |
---|---|
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26)/i1D3 |
InChI-Schlüssel |
WXXSNCNJFUAIDG-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC |
Kanonische SMILES |
CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.